Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide
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Overview
Description
Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is an isotope-labeled compound of Monooctyl Phthalate beta-D-Glucuronide. It is a glucuronide conjugate of Monooctyl Phthalate, which is a phthalate metabolite. This compound is often used in scientific research due to its labeled isotopes, which help in tracing and studying metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide typically involves the glucuronidation of Monooctyl Phthalate. The reaction conditions often include the use of glucuronidation enzymes or chemical catalysts to facilitate the conjugation process. The reaction is carried out under controlled temperature and pH conditions to ensure the stability and efficiency of the process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of phthalate metabolism.
Biology: Employed in studies of enzyme activity and substrate specificity, particularly in the context of glucuronidation.
Medicine: Investigated for its potential role in drug metabolism and detoxification processes.
Industry: Utilized in the development of new materials and products, particularly in the context of phthalate-free alternatives .
Mechanism of Action
The mechanism of action of Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide involves its interaction with glucuronidation enzymes. These enzymes facilitate the conjugation of the compound with glucuronic acid, resulting in the formation of a glucuronide conjugate. This process is crucial for the detoxification and excretion of phthalates from the body. The molecular targets and pathways involved include the UDP-glucuronosyltransferase (UGT) enzyme family .
Comparison with Similar Compounds
Similar Compounds
Monooctyl Phthalate: The parent compound, which is not isotope-labeled.
Monooctyl Phthalate beta-D-Glucuronide: The non-labeled version of the compound.
Mono-n-octyl Phthalate-d4: Another isotope-labeled phthalate compound
Uniqueness
Monooctyl Phthalate (phenyl-d4) beta-D-Glucuronide is unique due to its isotope labeling, which allows for precise tracing and analysis in metabolic studies. This feature makes it particularly valuable in research applications where understanding the metabolic fate of phthalates is crucial .
Properties
Molecular Formula |
C22H30O10 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-2-3-4-5-6-9-12-30-20(28)13-10-7-8-11-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h7-8,10-11,15-18,22-25H,2-6,9,12H2,1H3,(H,26,27)/t15-,16-,17+,18-,22-/m0/s1/i7D,8D,10D,11D |
InChI Key |
KXDPQGGKTQGLOW-WQYKZEANSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCCCCC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
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